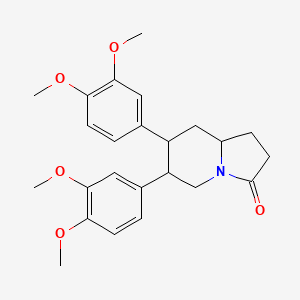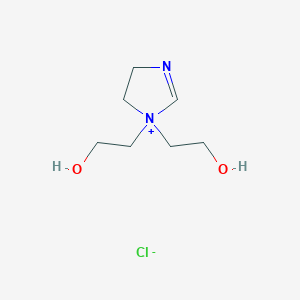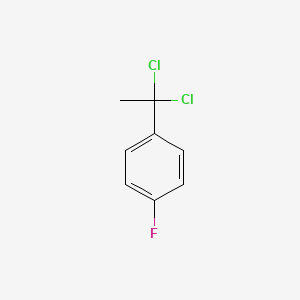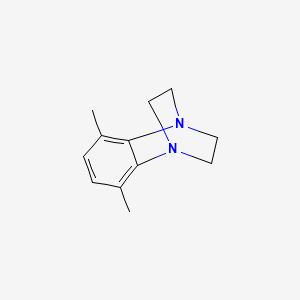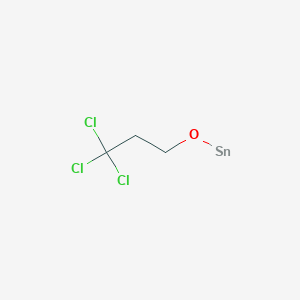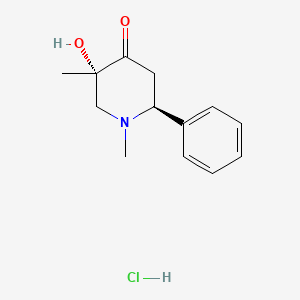![molecular formula C14H11ClN2S2 B14485295 2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile CAS No. 64573-35-9](/img/structure/B14485295.png)
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile is an organic compound characterized by the presence of a chlorophenyl group, two methylsulfanyl groups, and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a 4-chlorophenyl intermediate through the chlorination of benzene.
Introduction of Methylsulfanyl Groups: The intermediate is then reacted with methylsulfanyl reagents under controlled conditions to introduce the methylsulfanyl groups.
Formation of the Propanedinitrile Moiety: The final step involves the reaction of the intermediate with a suitable nitrile reagent to form the propanedinitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.
Inhibition of Key Pathways: Inhibiting key biochemical pathways involved in disease processes.
Induction of Cellular Responses: Inducing cellular responses such as apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile can be compared with similar compounds such as:
2-[1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile: Similar structure but with a fluorine atom instead of chlorine.
2-[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile: Similar structure but with a bromine atom instead of chlorine.
2-[1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
64573-35-9 |
|---|---|
Fórmula molecular |
C14H11ClN2S2 |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-14(19-2)7-13(11(8-16)9-17)10-3-5-12(15)6-4-10/h3-7H,1-2H3 |
Clave InChI |
BNFKZBHTAFDETD-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC(=C(C#N)C#N)C1=CC=C(C=C1)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


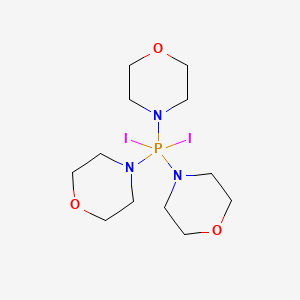

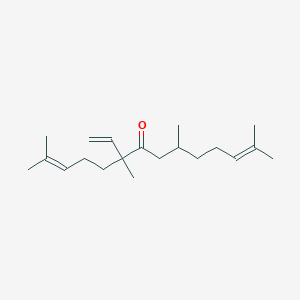
![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)


